Propanedinitrile,2-(1-methyl-4-piperidinylidene)-
Description
Propanedinitrile, 2-(1-methyl-4-piperidinylidene)-, is a malononitrile derivative featuring a 1-methyl-4-piperidinylidene substituent. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., substituted propanedinitriles) offer insights into its likely behavior. Such compounds often exhibit diverse applications, including pharmaceutical intermediates, materials science, and organic synthesis, driven by their electron-withdrawing cyano groups and tunable substituents .
Properties
IUPAC Name |
2-(1-methylpiperidin-4-ylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-4-2-8(3-5-12)9(6-10)7-11/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIBLKDWWLFHLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C(C#N)C#N)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10989337 | |
| Record name | (1-Methylpiperidin-4-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10989337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6945-39-7 | |
| Record name | NSC51129 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-Methylpiperidin-4-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10989337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile,2-(1-methyl-4-piperidinylidene)- typically involves the reaction of appropriate nitrile precursors with piperidine derivatives. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and catalysts like Lewis acids to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperatures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of Propanedinitrile,2-(1-methyl-4-piperidinylidene)- may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is monitored for temperature, pressure, and reaction time to maximize efficiency and minimize by-products. Purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile,2-(1-methyl-4-piperidinylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The nitrile groups and the piperidinylidene moiety can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophiles involved.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Formulation
Propanedinitrile derivatives have been utilized in the formulation of pharmaceutical compositions aimed at enhancing drug solubility and bioavailability. The compound can be combined with surfactants and physiologically acceptable acids or bases to create formulations that improve the dissolution profile of active pharmaceutical ingredients (APIs). This results in higher solubility and enhanced absorption rates when administered orally or topically .
2. Enhanced Bioavailability
Research indicates that the use of propanedinitrile in pharmaceutical formulations can lead to improved pharmacokinetic profiles. The incorporation of this compound allows for a more effective release of drugs, increasing their bioavailability. This is particularly beneficial for drugs that are poorly soluble in water, as the presence of propanedinitrile can create a supersaturated environment that supports better absorption .
Case Studies
Case Study 1: Pharmaceutical Composition Development
A notable study involved the development of a pharmaceutical composition containing a basic drug compound, propanedinitrile, and surfactants. The formulation was tested for its ability to enhance the solubility and release rate of the drug. Results showed that the composition provided a faster dissolution profile compared to traditional formulations, demonstrating the effectiveness of propanedinitrile in improving drug delivery systems .
Case Study 2: Comparative Analysis of Drug Formulations
In another research project, various formulations containing propanedinitrile were compared against standard formulations without it. The study focused on assessing the bioavailability of different drugs administered to animal models. The results indicated that formulations with propanedinitrile consistently showed higher plasma concentrations of the drug over time, underscoring its role in enhancing therapeutic effectiveness .
Data Tables
| Aspect | Without Propanedinitrile | With Propanedinitrile |
|---|---|---|
| Dissolution Rate | Low | High |
| Bioavailability | Moderate | High |
| Pharmacokinetic Parameters | Lower AUC | Higher AUC |
| Drug Release Profile | Slow | Fast |
Mechanism of Action
The mechanism by which Propanedinitrile,2-(1-methyl-4-piperidinylidene)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrile groups and the piperidinylidene moiety play crucial roles in binding to these targets and modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the observed effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Propanedinitrile Derivatives
Physicochemical Properties
Table 2: Solubility and Reactivity Trends
Biological Activity
Propanedinitrile, 2-(1-methyl-4-piperidinylidene)-, also known as a specific derivative of piperidine compounds, has garnered attention in the pharmaceutical and chemical research communities due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources, including patents and scientific studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a piperidine ring and two nitrile groups. The chemical formula can be denoted as . Its structural features contribute to its interactions within biological systems, influencing its pharmacological properties.
Antimicrobial Properties
Research indicates that certain derivatives of propanedinitrile compounds exhibit antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacteria and fungi. The mechanism of action often involves disrupting cellular membranes or inhibiting essential metabolic pathways.
Anticancer Activity
Recent investigations have highlighted the potential anticancer effects of propanedinitrile compounds. For example, a study on similar piperidine derivatives demonstrated significant cytotoxicity against glioblastoma cells, suggesting that these compounds may interfere with cell cycle regulation and induce apoptosis in cancerous cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in glioblastoma cells | |
| Cytotoxicity | Significant reduction in cell viability |
Pharmacokinetics
The pharmacokinetic profile of propanedinitrile derivatives is crucial for understanding their bioavailability and therapeutic potential. Enhanced solubility and dissolution rates have been reported when these compounds are formulated with surfactants or acids, leading to improved absorption in biological systems. This is particularly relevant for developing effective drug formulations.
Case Study: Enhanced Bioavailability
A study investigated the formulation of propanedinitrile with surfactants, resulting in a faster dissolution profile and increased bioavailability. The pharmacokinetic parameters such as AUC (Area Under Curve), , and showed significant improvements compared to traditional formulations, indicating better therapeutic outcomes for patients .
Molecular Targets
The biological activity of propanedinitrile compounds may involve several molecular targets:
- Cell Cycle Regulators : Inhibition of cyclin-dependent kinases (CDKs) has been observed, leading to cell cycle arrest.
- Apoptotic Pathways : Activation of pro-apoptotic signals while inhibiting anti-apoptotic proteins such as Bcl-2 contributes to increased cancer cell death .
Gene Expression Modulation
Research has shown that treatment with propanedinitrile can alter gene expression profiles associated with inflammation and cancer progression. For instance, downregulation of NFκB signaling pathways has been noted, which is critical in inflammatory responses and tumorigenesis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing Propanedinitrile,2-(1-methyl-4-piperidinylidene)-, and how can purity be validated?
- Methodology : Synthesis often involves condensation reactions under controlled conditions. For example, slow evaporation of ethanol solutions can yield single crystals suitable for X-ray diffraction (e.g., 48 hours at room temperature, as in ). Purification may include recrystallization, column chromatography, or HPLC. Purity validation requires techniques like NMR (to confirm molecular structure), mass spectrometry (for molecular weight verification), and HPLC (to assess chemical homogeneity ≥95%). Residual solvents should be quantified via GC-MS .
Q. What safety protocols are critical when handling Propanedinitrile derivatives in laboratory settings?
- Methodology : Follow GHS-aligned safety guidelines:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ( ).
- Ventilation : Use fume hoods to avoid inhalation of volatilized compounds ().
- Storage : Store in airtight containers at 2–8°C, away from oxidizers ( ).
- Waste disposal : Segregate waste and collaborate with certified hazardous waste handlers ( ). Always consult SDS for compound-specific risks .
Q. How can the crystal structure of Propanedinitrile derivatives be resolved, and which software tools are recommended?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation (λ = 0.71073 Å) for data collection. Refinement via SHELXL ( ) allows precise determination of bond lengths, angles, and torsion angles (e.g., C–H⋯N hydrogen bonding patterns in ). Visualization tools like ORTEP-3 ( ) generate publication-quality thermal ellipsoid diagrams. For disordered structures, apply restraints or constraints during refinement .
Advanced Research Questions
Q. What computational strategies are effective in predicting the electronic properties and reactivity of Propanedinitrile,2-(1-methyl-4-piperidinylidene)-?
- Methodology :
- Quantum Chemistry : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution ( ).
- Molecular Dynamics : Simulate solvation effects using explicit solvent models (e.g., water/ethanol) to study stability and aggregation behavior.
- QSPR/QSAR : Train models on datasets of similar nitriles to predict bioactivity or physicochemical properties .
Q. How should researchers address contradictions in reported biological activities of piperidine-containing Propanedinitrile derivatives?
- Methodology :
- Assay Validation : Replicate experiments under standardized conditions (e.g., fixed cell lines, consistent concentrations). For antimicrobial studies, use CLSI/MIC guidelines.
- Structural Confirmation : Verify compound identity via SCXRD or 2D NMR (HSQC, HMBC) to rule out stereochemical discrepancies ().
- Orthogonal Assays : Cross-validate results using multiple techniques (e.g., fluorescence-based ATP assays vs. cell viability staining) ().
- Meta-Analysis : Statistically aggregate data from peer-reviewed studies to identify trends or outliers .
Q. What experimental approaches can elucidate the intermolecular interactions governing the solid-state packing of Propanedinitrile derivatives?
- Methodology :
- Hydrogen Bond Analysis : Map C–H⋯N and C–H⋯π interactions using Mercury or CrystalExplorer (). Quantify interaction energies with Hirshfeld surface analysis.
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to study phase transitions and polymorphism.
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to detect polycrystalline impurities .
Q. How can researchers optimize reaction conditions to enhance the yield of Propanedinitrile derivatives while minimizing side products?
- Methodology :
- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading).
- In Situ Monitoring : Employ techniques like FT-IR or Raman spectroscopy to track reaction progress.
- Byproduct Analysis : Identify side products via LC-MS and adjust stoichiometry or solvent systems (e.g., switch from DCM to THF for better selectivity) ( ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
